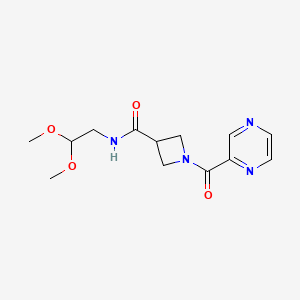

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrazine-2-carbonyl group attached to an azetidine (4-membered ring) core.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-20-11(21-2)6-16-12(18)9-7-17(8-9)13(19)10-5-14-3-4-15-10/h3-5,9,11H,6-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWFAOSBWBTTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Pyrazine Moiety: The pyrazine-2-carbonyl group can be introduced via a coupling reaction with a pyrazine derivative, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced through an alkylation reaction, using reagents like dimethoxyethane and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibit notable antimicrobial properties. In studies assessing the efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, these compounds demonstrated significant inhibition zones in disc diffusion assays.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| This compound | S. aureus | 20 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for anticancer activity through various in vitro assays. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific pathways involved in cell death.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Neuroprotective Effects

Emerging research suggests neuroprotective properties of azetidine derivatives, including this compound. In models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress and improve neuronal survival rates.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds. The structure of this compound allows for various modifications that can enhance its biological properties.

Key Findings:

- Dimethoxyethyl Group : Enhances solubility and bioavailability.

- Pyrazine Ring : Essential for maintaining antimicrobial and anticancer activities.

- Azetidine Core : Provides structural stability and facilitates interaction with biological targets.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

-

Synthesis of Azetidine Derivatives

- A study reported synthesizing various azetidine derivatives through cyclization reactions involving amines and carbonyl compounds, yielding high purity products suitable for biological testing.

-

Biological Evaluation

- Compounds were subjected to biological assays to assess their activity against microbial strains and cancer cells, with promising results leading to further exploration of their mechanisms.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Pyrazine-2-carboxamide Derivatives

Example Compound: N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide (Compound 5, )

- Structural Differences: Replaces the azetidine and dimethoxyethyl groups with a phenyl ring substituted with dicyano and methylethenyl groups.

- Synthesis: Prepared via refluxing pyrazine-2-carboxamide intermediates with malononitrile and ammonium acetate, differing from the azetidine-based target compound .

Azetidine and Pyrrolidine Analogs

Example Compound : rac-(3R,4S)-4-(2,2-dimethylpropyl)-1-[5-(propan-2-yloxy)pyrazine-2-carbonyl]pyrrolidin-3-amine hydrochloride ()

- Structural Differences : Uses a pyrrolidine (5-membered ring) instead of azetidine, with a bulky 2,2-dimethylpropyl group and isopropyloxy substituent on pyrazine.

- Implications : Pyrrolidine’s larger ring may increase conformational flexibility but reduce metabolic stability compared to azetidine. The isopropyloxy group may enhance lipophilicity .

Thiazole-Containing Analogs

Example Compound : N-(3-(2-methylthiazol-4-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide ()

- Structural Differences : Replaces the dimethoxyethyl group with a 2-methylthiazole-substituted phenyl ring.

Triazolopyrimidine and Imidazole Derivatives

Example Compound : N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine ()

- Structural Differences : Features a triazolopyrimidine core instead of azetidine, with a methyl group and dimethoxyethyl amine.

- Implications : The triazolopyrimidine system may offer distinct electronic properties and binding interactions compared to pyrazine-azetidine hybrids .

Example Compound : N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide ()

- Structural Differences : Replaces pyrazine with an imidazole ring.

Key Comparative Data Table

Biological Activity

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 280.29 g/mol

- CAS Number : 1428363-54-5

- Structure : The compound features a pyrazine ring and an azetidine structure, which are known for their diverse biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of pyrazine and azetidine exhibit significant cytotoxic effects against various cancer cell lines.

- For instance, compounds with similar structures have shown IC values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

- Anti-inflammatory Properties :

- Antimicrobial Effects :

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.

- DNA Interaction : Some studies suggest that pyrazole-containing compounds can bind to DNA, disrupting replication in cancer cells .

Case Studies and Research Findings

| Study | Compound | Cell Line | IC Value (µM) | Notes |

|---|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxicity observed |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Noted for growth inhibition |

| Xia et al. | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Induced significant apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.